4-Aminomethylphenylacetic acid

Descripción general

Descripción

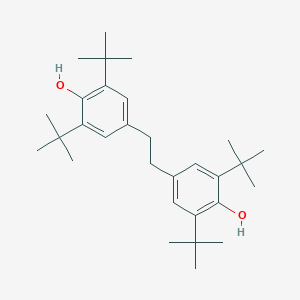

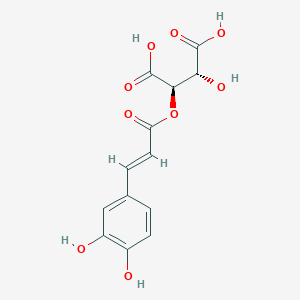

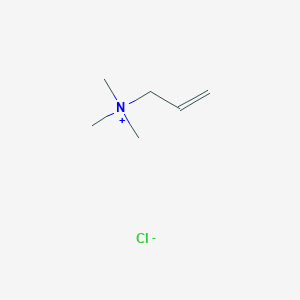

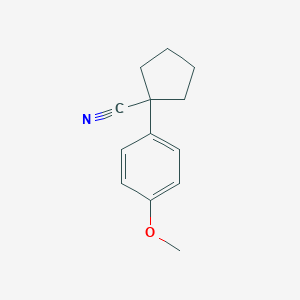

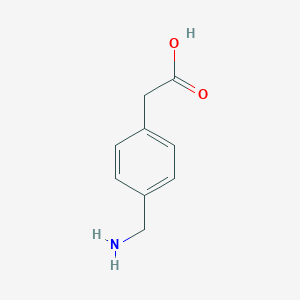

4-Aminomethylphenylacetic acid is a unique chemical compound with the empirical formula C9H11NO2 and a molecular weight of 165.19 . It is used by early discovery researchers as part of a collection of unique chemicals . It is also known to be a nonsteroidal anti-inflammatory drug used to treat inflammation and pain .

Molecular Structure Analysis

The molecular structure of 4-Aminomethylphenylacetic acid is represented by the empirical formula C9H11NO2 . It also has a hydrochloride form with the empirical formula C9H12ClNO2 and a molecular weight of 201.65 .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry: γ-Secretase Modulators for Alzheimer’s Disease Treatment

Summary of the Application

4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator in the treatment of Alzheimer’s disease. γ-secretase is an enzyme that plays a key role in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s patients. Modulating this enzyme can potentially reduce the production of these harmful peptides .

Methods of Application

The compound was identified through a scaffold design approach, starting from literature examples of nonsteroidal anti-inflammatory drugs (NSAIDs)-type carboxylic acid γ-secretase modulators .

Results or Outcomes

The research culminated in the discovery of a novel series of 4-aminophenylacetic acids as γ-secretase modulators. This has led to the development of compound 6q, which has a desirable γ-secretase modulation profile .

Application in Protein Engineering: Reprogramming Natural Proteins

Summary of the Application

Unnatural amino acids like 4-Aminomethylphenylacetic acid have gained significant attention in protein engineering and drug discovery. They allow the evolution of proteins with enhanced stability and activity .

Methods of Application

The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts .

Results or Outcomes

Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .

Application in Structural Modification of Natural Products

Summary of the Application

Amino acids like 4-Aminomethylphenylacetic acid are used in the structural modification of natural products. This process is expected to improve the performance of these products and minimize their adverse effects .

Methods of Application

The introduction of amino acids into natural products provides a theoretical basis for the structural modification of natural products in the future .

Results or Outcomes

The application of amino acids in the structural modification of natural products has led to the development of safer, more effective, and developable derivatives .

Therapeutic Uses of Amino Acids

Summary of the Application

Amino acids, including 4-Aminomethylphenylacetic acid, have therapeutic uses. They are used for the treatment of brain metabolism and neurotransmission imbalances .

Methods of Application

The therapeutic use of amino acids presents a viable and important option for natural medicine .

Results or Outcomes

Some of the most prominent areas of therapeutic applications of amino acids are for treatment of brain metabolism and neurotransmission imbalances .

Application in Drug Synthesis

Summary of the Application

Amino acids, including 4-Aminomethylphenylacetic acid, are commonly employed in drug synthesis . They have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects .

Methods of Application

The structures of amino acids are simple and diverse, making them useful in drug synthesis .

Results or Outcomes

The application of amino acids in drug synthesis has led to the development of safer, more effective, and developable derivatives .

Application in Food Industry

Summary of the Application

Amino acids are widely used in the food industry . For example, the main raw material of the sweetener aspartame is L-phenylalanine .

Methods of Application

Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition .

Results or Outcomes

The application of amino acids in the food industry has led to the development of products with enhanced flavor and nutrition .

Propiedades

IUPAC Name |

2-[4-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363789 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminomethylphenylacetic acid | |

CAS RN |

1200-05-1 | |

| Record name | 4-Aminomethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.